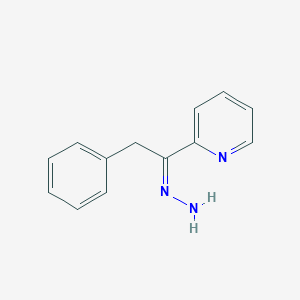
2-(2-Phenylethanehydrazonoyl)pyridine
描述
属性
IUPAC Name |
(Z)-(2-phenyl-1-pyridin-2-ylethylidene)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2/b16-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCSTWRRKJPFT-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/N)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-(2-Phenylethanehydrazonoyl)pyridine typically involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
2-(2-Phenylethanehydrazonoyl)pyridine undergoes various chemical reactions, including:
科学研究应用
2-(2-Phenylethanehydrazonoyl)pyridine is utilized in several scientific research applications:
作用机制
The mechanism of action of 2-(2-Phenylethanehydrazonoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
2-(2-Phenylethanehydrazonoyl)pyridine can be compared with other similar compounds, such as:
2-(2-Phenylethyl)pyridine: This compound has a similar structure but lacks the hydrazone functional group, resulting in different chemical properties and reactivity.
2-(2-Phenylethyl)hydrazine: This compound contains a hydrazine group instead of a hydrazone group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific hydrazone functional group, which imparts distinct chemical and biological properties .
生物活性
2-(2-Phenylethanehydrazonoyl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The synthesis of this compound typically involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine under acidic conditions. The resulting compound features a hydrazone functional group, which is crucial for its biological interactions.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Utilizing sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: The pyridine ring can be substituted with different functional groups, influencing its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways that are critical in various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Potential: Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, derivatives have been tested for cytotoxicity against human liver and colon cancer cells, demonstrating selective activity with a favorable safety profile .
- Enzyme Inhibition: The compound's structure allows it to interact with various enzymes, potentially leading to inhibition which is beneficial in therapeutic contexts .
Case Studies
- Antiproliferative Activity: A study evaluating the antiproliferative effects of synthesized pyridinethione derivatives highlighted the potential of similar compounds in targeting specific cancer cell types while minimizing toxicity to normal cells .
- Comparative Analysis: Research comparing this compound with structurally similar compounds revealed distinct biological activities attributed to the hydrazone functional group. This uniqueness enhances its application in drug development .
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Interaction |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-(2-Phenylethyl)pyridine | Moderate | Limited | No |
| 2-(2-Phenylethyl)hydrazine | No | Yes | Limited |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


